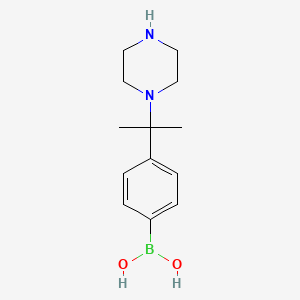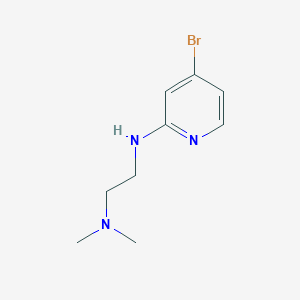
13-Methyloctacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a methyl-substituted octacosane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyloctacosane typically involves the alkylation of octacosane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation reaction.
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate alkyl halide to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
13-Methyloctacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), to convert the hydrocarbon into alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or unsaturated bonds.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: More saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学的研究の応用
13-Methyloctacosane has various applications in scientific research, including:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: It is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
作用機序
The mechanism of action of 13-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in the formation of protective barriers. It may also interact with specific receptors or enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Methyloctacosane
- Tetracontane
- Eicosane, 10-methyl
- Heneicosane
Uniqueness
13-Methyloctacosane is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in specific applications, such as in the study of insect cuticular hydrocarbons and as a reference standard in analytical chemistry.
特性
CAS番号 |
68547-13-7 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC名 |
13-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChIキー |
LWQCUHJKWNBDGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


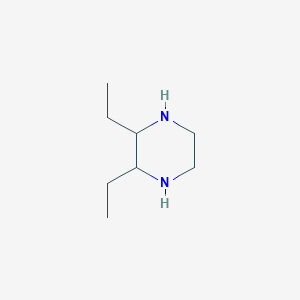
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
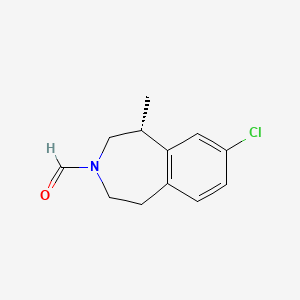
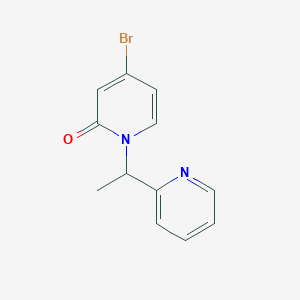
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
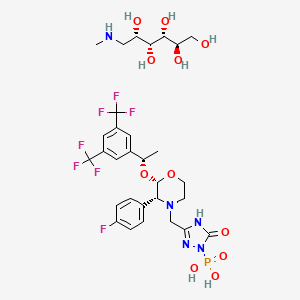

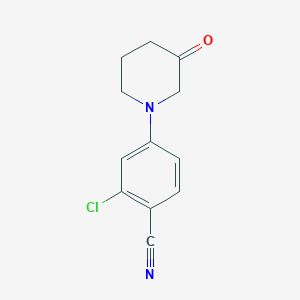
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
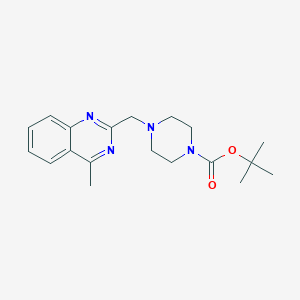
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
